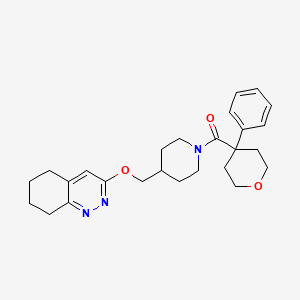
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H33N3O3 and its molecular weight is 435.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone , identified by its CAS number 2034409-37-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C24H30N4O2, with a molecular weight of 406.5 g/mol . The structure features a tetrahydro-pyran ring fused with a piperidine moiety and a cinnoline derivative, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034409-37-3 |
| Molecular Formula | C24H30N4O2 |
| Molecular Weight | 406.5 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing piperidine and cinnoline structures have been reported to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research on related piperidine derivatives has demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The exact mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Studies have shown that similar compounds exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. For example, some synthesized derivatives have displayed IC50 values indicating potent inhibition of AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- Anticancer Studies : A study published in Cancer Letters demonstrated that piperidine derivatives could inhibit the proliferation of cancer cells through apoptosis induction (Kumar et al., 2020).
- Antimicrobial Activity : Research highlighted in the Journal of Antimicrobial Chemotherapy reported that certain piperidine-based compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria (Li et al., 2019).
- Enzyme Inhibition : A study focused on urease inhibitors found that specific structural modifications in piperidine derivatives led to enhanced inhibitory effects, with some compounds achieving IC50 values below 5 µM (Omar et al., 2020).
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The presence of the cinnoline moiety may facilitate apoptosis in cancer cells through activation of caspases.
- Enzyme Interaction : The piperidine ring can interact with active sites on enzymes like AChE, leading to competitive inhibition.
- Membrane Disruption : Antimicrobial activity may arise from the compound's ability to disrupt bacterial membranes or inhibit essential metabolic processes.
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c30-25(26(12-16-31-17-13-26)22-7-2-1-3-8-22)29-14-10-20(11-15-29)19-32-24-18-21-6-4-5-9-23(21)27-28-24/h1-3,7-8,18,20H,4-6,9-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNKMTWMBWVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














